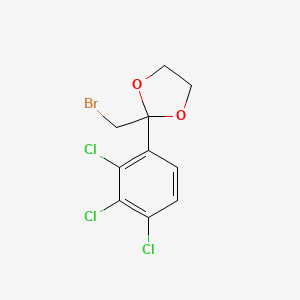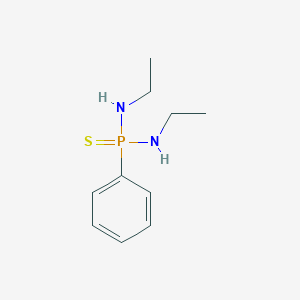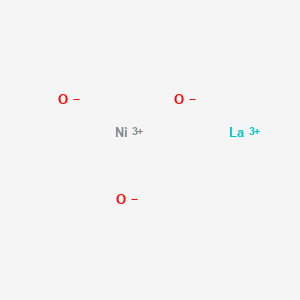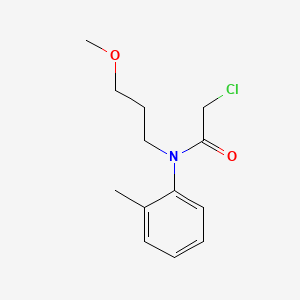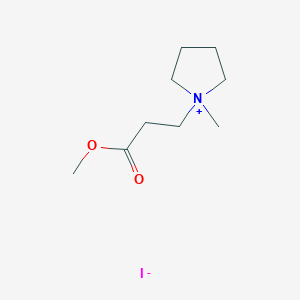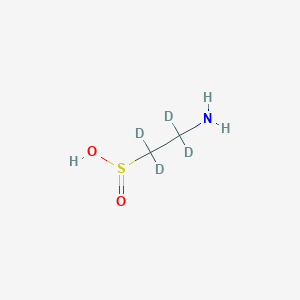
2-Aminoethane-d4-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethane-d4-sulfinic acid is a deuterated analog of 2-aminoethanesulfinic acid, also known as hypotaurine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C2H3D4NO2S, and it has a molecular weight of 113.17 g/mol. This compound is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethane-d4-sulfinic acid involves the reaction of deuterated raw materials. One common method includes the reaction of dithionite with 2-halogen ethamine or its halogen acid salt or ethylaminoethanol sulfuric ester in a solvent under heating conditions . The reaction conditions are mild, and the synthesis can be carried out under normal pressure. The product can be directly precipitated from the reaction system without the need for further refinement, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available and inexpensive raw materials, and the reaction conditions are optimized for high yield and low production cost . The simplicity of the process and the high purity of the product make it ideal for large-scale manufacturing.
化学反応の分析
Types of Reactions
2-Aminoethane-d4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfinic acid group and the amino group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the sulfinic acid group to a sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce alkyl groups.
Major Products Formed
Oxidation: The major product formed is 2-aminoethane sulfonic acid.
Reduction: The major product formed is 2-aminoethane thiol.
Substitution: Various substituted aminoethane derivatives can be formed depending on the reagents used.
科学的研究の応用
2-Aminoethane-d4-sulfinic acid is widely used in scientific research due to its unique properties. Some of the key applications include:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: The compound is used to study metabolic pathways in vivo, as it can be safely incorporated into biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to oxidative stress and mitochondrial dysfunction.
Industry: The compound is used in the synthesis of other chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Aminoethane-d4-sulfinic acid involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant and a protective agent under physiological conditions. It can activate nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that controls the expression of antioxidant genes and helps prevent inflammation . Additionally, it plays a role in maintaining mitochondrial function and reducing oxidative stress, which is crucial for cellular health .
類似化合物との比較
2-Aminoethane-d4-sulfinic acid is similar to other sulfinic acid derivatives, such as:
2-Aminoethanesulfinic acid (Hypotaurine): The non-deuterated analog, which is also used in various biological and chemical applications.
2-Aminoethane sulfonic acid (Taurine): An oxidized form of hypotaurine, widely known for its role in bile salt formation and as a dietary supplement.
Cysteamine sulfinic acid: Another sulfinic acid derivative used in biochemical studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR studies and metabolic research due to its distinct spectroscopic properties.
特性
分子式 |
C2H7NO2S |
|---|---|
分子量 |
113.17 g/mol |
IUPAC名 |
2-amino-1,1,2,2-tetradeuterioethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/i1D2,2D2 |
InChIキー |
VVIUBCNYACGLLV-LNLMKGTHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)O)N |
正規SMILES |
C(CS(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



